molecular formula C6H12F3N B1425884 5,5,5-Trifluoro-4-methylpentan-2-amine CAS No. 910404-52-3

5,5,5-Trifluoro-4-methylpentan-2-amine

Cat. No. B1425884
M. Wt: 155.16 g/mol
InChI Key: GDHXRQSDQMINEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,5-Trifluoro-4-methylpentan-2-amine, also known as TFMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the amphetamine family and has been studied for its effects on the central nervous system. In

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has demonstrated the versatility of fluorinated compounds in organic synthesis. For example, perfluoroalkylated compounds have been utilized in reactions with diamines, leading to the formation of complex amides and amines through C-C bond cleavage and rearrangement processes. These reactions underscore the role of fluorinated compounds in generating new chemical entities with potential applications in pharmaceuticals and agrochemicals (Filyakova et al., 2013). Moreover, fluorinated amino acids, such as those derived from trifluoroacetic acid, highlight the application of fluorinated compounds in modifying biologically active molecules to improve their properties (Andrews et al., 2017).

Materials Science and Sensing Applications

Fluorinated amines have found applications in materials science, particularly in the development of fluorescent and colorimetric pH probes. These probes exhibit high solubility in water and can reversibly change color or fluorescence at neutral pH, making them useful for intracellular pH imaging (Diana et al., 2020). Such advancements underscore the potential of fluorinated amines in creating sensitive and selective sensors for biological and environmental monitoring.

Environmental Chemistry and Carbon Capture

In the context of environmental chemistry, fluorinated amines have been investigated for their absorption and desorption properties in carbon capture technologies. Studies on compounds such as 1,5-diamino-2-methylpentane demonstrate their efficacy in capturing CO2, offering insights into the design of more efficient and sustainable processes for mitigating greenhouse gas emissions (Azhgan et al., 2016).

properties

IUPAC Name

5,5,5-trifluoro-4-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-4(3-5(2)10)6(7,8)9/h4-5H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHXRQSDQMINEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,5-Trifluoro-4-methylpentan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.